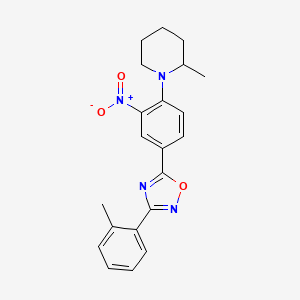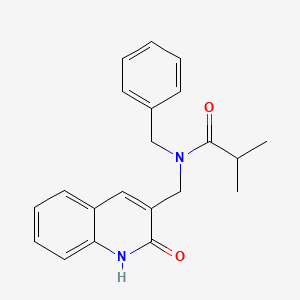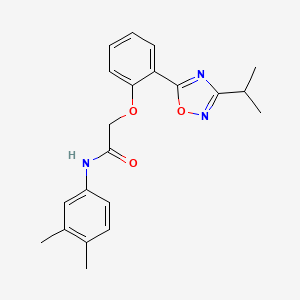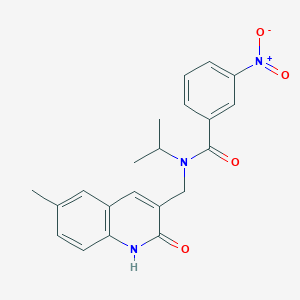
5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has recently gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives, which have shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, it has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for anticancer agents. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains. The compound has also been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. The compound has been shown to exhibit pharmacological effects at low concentrations, making it a cost-effective option for research. Additionally, the compound has a relatively simple synthesis method, making it easy to obtain in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the compound's potential as an anticancer agent and antimicrobial agent, with a focus on optimizing its potency and selectivity. Another potential direction is to investigate the compound's mechanism of action in more detail, which could provide insights into its pharmacological effects and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a highly versatile compound that has shown promising results in various fields of scientific research. Its diverse range of applications makes it a valuable tool for researchers in different fields. The compound's pharmacological effects, mechanism of action, and potential therapeutic applications warrant further investigation, and future research could provide valuable insights into its potential as a therapeutic agent.
Synthesis Methods
The synthesis method of 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(2-methylpiperidin-1-yl)-3-nitrobenzaldehyde with o-tolylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has shown promising results in various fields of scientific research. It has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. The compound has also been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The diverse range of applications makes this compound a highly versatile compound for scientific research.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[4-(2-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-7-3-4-9-17(14)20-22-21(28-23-20)16-10-11-18(19(13-16)25(26)27)24-12-6-5-8-15(24)2/h3-4,7,9-11,13,15H,5-6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCKELNBVFUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)



![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)





